2,4-Dichloro-3-iodopyridine

Organometallic chemistry Regioselective functionalization Halogen dance

2,4-Dichloro-3-iodopyridine (CAS 343781-36-2) is a heterocyclic organic compound with the molecular formula C₅H₂Cl₂IN, a member of the polyhalogenated pyridine family. It presents a pyridine ring substituted with chlorine atoms at positions 2 and 4 and an iodine atom at position 3, giving a molecular weight of ~273.89 g/mol.

Molecular Formula C5H2Cl2IN
Molecular Weight 273.88 g/mol
CAS No. 343781-36-2
Cat. No. B1313218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-iodopyridine
CAS343781-36-2
Molecular FormulaC5H2Cl2IN
Molecular Weight273.88 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)I)Cl
InChIInChI=1S/C5H2Cl2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H
InChIKeyOKXJLNYZTJLVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3-iodopyridine (CAS 343781-36-2) – Why This Trihalogenated Pyridine Intermediate Demands Precision Procurement


2,4-Dichloro-3-iodopyridine (CAS 343781-36-2) is a heterocyclic organic compound with the molecular formula C₅H₂Cl₂IN, a member of the polyhalogenated pyridine family [1]. It presents a pyridine ring substituted with chlorine atoms at positions 2 and 4 and an iodine atom at position 3, giving a molecular weight of ~273.89 g/mol . The compound is prepared principally through regioselective iodination of 2,4-dichloropyridine using n-butyllithium and iodine [2]. This trihalogenated architecture provides disparate bond dissociation energies between C–I and C–Cl bonds, creating a built-in reaction selectivity profile that is foundational for iterative cross-coupling strategies [3].

2,4-Dichloro-3-iodopyridine Cannot Be Readily Replaced by Common Dihalopyridine Analogs – The Evidence for Non-Interchangeability


Broad statements about ‘dichloropyridine’ reactivity collapse when applied to 2,4-dichloro-3-iodopyridine. The differential bonding strengths of C(sp²)–I and C(sp²)–Cl (bond dissociation energies differing by roughly 100 kJ/mol) dictate that the iodine atom undergoes oxidative addition to palladium significantly faster than the chlorine atoms, providing a kinetically controlled third functionalization site that is absent in simple dichloropyridines [1]. Moreover, treatment with lithium diisopropylamide generates a C-5 lithiated intermediate with distinct topological consequences that its regioisomer (2,6-dichloro-3-iodopyridine) and its bromo analog (3,5-dichloro-4-bromopyridine) do not replicate [2]. Generic procurement that overlooks these structural-electronic nuances risks reduced positional fidelity and unexpected side-reactivity in multistep syntheses.

2,4-Dichloro-3-iodopyridine – Evidence-Based Differentiation from Closest Analogs for Scientific Selection


Regioselective Lithiation at C-5: Direct Comparison with 2,6-Dichloro-3-iodopyridine and 3,5-Dichloro-4-bromopyridine

When subjected to lithium diisopropylamide (LDA) under identical reaction conditions, 2,4-dichloro-3-iodopyridine undergoes exclusive deprotonation at the 5-position, affording a C-5 lithiated species. In contrast, the structural congener 2,6-dichloro-3-iodopyridine generates a C-4 lithiated intermediate, and the bromo congener 3,5-dichloro-4-bromopyridine produces a C-2 lithiated species. The C-5 lithiated intermediate from 2,4-dichloro-3-iodopyridine undergoes an instantaneous halogen dance, where lithium and iodine exchange positions [1]. This precise topological outcome enables downstream electrophilic trapping at a position that cannot be accessed through alternative substrates.

Organometallic chemistry Regioselective functionalization Halogen dance

Differential C–I vs C–Cl Reactivity for Iterative Cross-Coupling: Comparison with 2,4-Dichloropyridine

The Stille coupling of 2-furyl(tributyl)tin catalyzed by (Ph₃P)₂PdCl₂ proceeds regiospecifically at the C-2 position of 2,4-dichloropyridine, but reaction rates are slow at ambient temperature, requiring temperatures of 55–90 °C to achieve meaningful conversion. Conversely, electron-withdrawing substituents at C-3 (such as iodine or nitro groups) increase the overall reactivity of 2,4-dichloropyridine derivatives by enhancing the electrophilicity of the pyridine ring [1]. The presence of the iodine atom at C-3 simultaneously provides a kinetically superior oxidative addition site for palladium catalysts compared to the C-2 and C-4 chlorine atoms, whose bond dissociation energies (C–I ~ 218 kJ/mol vs C–Cl ~ 339 kJ/mol) mean iodine is preferentially activated under mild conditions.

Cross-coupling chemistry Bond dissociation energy Stille coupling

Documented Intermediate in BTK, RET Kinase, and Plasma Kallikrein Inhibitor Patent Syntheses

Multiple international patent applications from major pharmaceutical organizations explicitly list 2,4-dichloro-3-iodopyridine as a key synthetic intermediate in the preparation of clinical candidate compounds. These include: WO-2021066958-A1 (BTK inhibitors), US-2021078999-A1 and WO-2021055621-A1 (plasma kallikrein inhibitors), WO-2020176403-A1 (BTK and mutant inhibitors), and TW-201932464-A (RET kinase inhibitors) . While similar halogenated pyridines also appear in medicinal chemistry patents, the recurring selection of the 2,4-dichloro-3-iodo substitution pattern across multiple distinct therapeutic targets evidences its recognized value for building drug-like molecules with specific spatial- and electronic property requirements.

Medicinal chemistry Kinase inhibitor Pharmaceutical intermediate

Well-Established Synthetic Route with Reproducible Yield Benchmark

A robust, scalable synthesis has been established: deprotonation of 2,4-dichloropyridine with n-butyllithium and diisopropylamine in THF at −78 °C, followed by quenching with elemental iodine, delivers 2,4-dichloro-3-iodopyridine in 78–81% isolated yield after chromatographic purification . In comparison, the parent 2,4-dichloropyridine requires no iodination step, while synthesizing an equivalent bromo analog (2,4-dichloro-3-bromopyridine) typically involves different brominating agents and can yield inconsistent results due to competing dibromination [1].

Process chemistry Heterocyclic synthesis Lithiation-iodination

Selective Iodination at C-3 versus Potential C-5 Iodination in 2,4-Dichloropyridine

CymitQuimica technical documentation notes that 2,4-dichloro-3-iodopyridine 'has been shown to be selective for the site of iodination on the aromatic ring with respect to other sites' . The two chlorine substituents at C-2 and C-4 direct the metalation and subsequent iodination exclusively to the C-3 position. The alternative regioisomer (2,4-dichloro-5-iodopyridine) would result from iodination at the C-5 position, but this pathway is disfavored due to the combined electronic and steric directing effects of the chlorine atoms.

Regioselective halogenation Directed ortho-metalation Pyridine functionalization

Evidence-Backed Application Scenarios – Where 2,4-Dichloro-3-iodopyridine Delivers Documented Value


Iterative Tri-Functionalization for Medicinal Chemistry Library Synthesis

Medicinal chemists seeking to rapidly diversify the 2,3,4-substituted pyridine chemical space should prioritize 2,4-dichloro-3-iodopyridine as a core scaffold. The C-3 iodine atom can be selectively engaged in a first Suzuki or Stille coupling under mild conditions, leaving the C-2 and C-4 chlorine atoms intact for subsequent orthogonal transformations (C-4 nucleophilic aromatic substitution or C-2 Buchwald-Hartwig amination, for instance) [1]. This sequential reactivity profile is precisely why the compound appears in patent applications for BTK inhibitors, RET kinase inhibitors, and plasma kallikrein inhibitors, where progressive diversification of the pyridine core is a synthetic requirement .

C-5 Functionalization via Directed Lithiation for 2,4,5-Trisubstituted Pyridines

For process chemistry groups requiring access to 2,4-dichloro-5-substituted pyridines, 2,4-dichloro-3-iodopyridine uniquely offers a C-5 lithiation entry point. Treatment with LDA generates the C-5 lithiated species, which undergoes an instantaneous halogen dance before electrophilic trapping, delivering products with a 2,4-dichloro-5-substituted pattern that is difficult to access by other means [1]. Neither 2,4-dichloropyridine (which lacks the iodine directing group) nor 2,6-dichloro-3-iodopyridine (which lithiates at C-4) can replicate this specific disubstitution pattern.

Scaled Synthesis of 2,4-Dichloro-3-trifluoromethylpyridine via Iodine Displacement

2,4-Dichloro-3-iodopyridine is the documented precursor for 2,4-dichloro-3-trifluoromethylpyridine through Cu-mediated trifluoromethylation [1]. The iodine atom at C-3 serves as an effective leaving group for (trifluoromethyl)copper generated in situ, a transformation that would be significantly less efficient starting from 2,4-dichloro-3-bromopyridine or 2,4,5-trichloropyridine due to the higher bond strength of C–Br and C–Cl bonds. This specific application is explicitly noted in multiple chemical databases as a primary downstream use of the compound .

Procurement-Standardized Building Block for Kinase Inhibitor Lead Optimization

For laboratories engaged in kinase inhibitor discovery, 2,4-dichloro-3-iodopyridine provides a procurement-standardized building block with documented precedent. The compound is explicitly enumerated as an intermediate in at least five patent families from recognized pharmaceutical organizations [1], and it is commercially available from major global suppliers (Sigma-Aldrich, Bidepharm, Aladdin Scientific, BOC Sciences) in consistent purity grades of 97–98% . This combination of literature validation, multi-vendor availability, and reproducible quality specifications mitigates supply-chain risk and ensures experimental continuity across project phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-3-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.